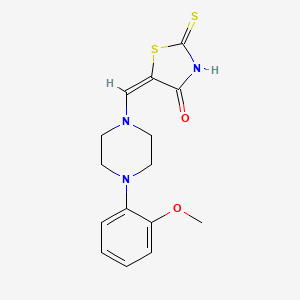![molecular formula C18H23N7O5 B2860546 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338777-91-6](/img/structure/B2860546.png)
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .科学的研究の応用
Antitumor Properties
This compound belongs to the class of 1,3,5-triazines, which are known for their antitumor properties. Some derivatives have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The presence of the dinitro group in the compound could potentially enhance its cytotoxicity against cancer cells, making it a candidate for antitumor drug development.
Aromatase Inhibitory Activity
The structural similarity of this compound to other 1,3,5-triazines suggests that it may exhibit significant aromatase inhibitory activity . Aromatase inhibitors are crucial in the treatment of estrogen-sensitive breast cancers, as they reduce the production of estrogen, thereby limiting the growth of cancer cells.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
Compounds with a similar structure have shown potent activity as corticotrophin-releasing factor 1 receptor antagonists . This activity is important for developing treatments for depression and anxiety, as it can modulate the stress response in the human body.
Leukotriene C4 Antagonist
The compound’s potential to act as a leukotriene C4 antagonist could be explored . Leukotriene antagonists are used to treat asthma and allergic rhinitis as they help reduce inflammation and bronchoconstriction.
Siderophore-Mediated Drug Applications
The compound may have applications as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to treat iron-overload disorders or as antibiotic adjuvants to enhance drug delivery.
Antiparasitic Activity
Given the activity of related 1,3,5-triazines against protozoan parasites, this compound could be investigated for its efficacy against organisms like Trypanosoma brucei, which causes Human African Trypanosomiasis .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O5/c1-19-16-14(24(27)28)12-15(25(29)30)17(21(16)2)22-8-10-23(11-9-22)18(26)20-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHNQVRCCKKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860468.png)

![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)

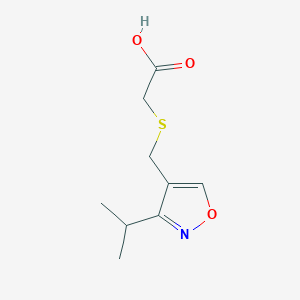

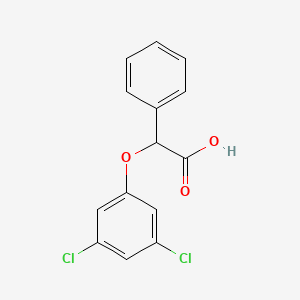
![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
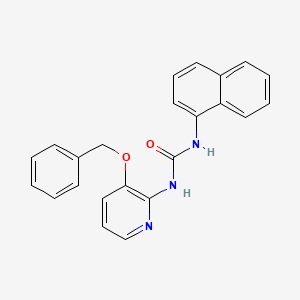
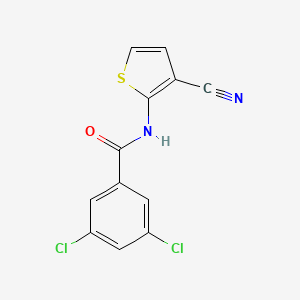
![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)
